bay 11-7082 bay 11-7082 (E)-3-tosylacrylonitrile is a nitrile that is acrylonitrile in which the hydrogen located beta,trans to the cyano group is replaced by a tosyl group. It is an inhibitor of cytokine-induced IkappaB-alpha phosphorylation in cells. It has a role as a non-steroidal anti-inflammatory drug, an EC 2.7.11.10 (IkappaB kinase) inhibitor, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a platelet aggregation inhibitor and an apoptosis inducer. It is a sulfone and a nitrile.
(E)-3-Tosylacrylonitrile is a natural product found in Aspergillus terreus with data available.
Brand Name: Vulcanchem
CAS No.: 19542-67-7
VCID: VC0520482
InChI: InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

bay 11-7082

CAS No.: 19542-67-7

Cat. No.: VC0520482

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

bay 11-7082 - 19542-67-7

Specification

Description (E)-3-tosylacrylonitrile is a nitrile that is acrylonitrile in which the hydrogen located beta,trans to the cyano group is replaced by a tosyl group. It is an inhibitor of cytokine-induced IkappaB-alpha phosphorylation in cells. It has a role as a non-steroidal anti-inflammatory drug, an EC 2.7.11.10 (IkappaB kinase) inhibitor, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a platelet aggregation inhibitor and an apoptosis inducer. It is a sulfone and a nitrile.
(E)-3-Tosylacrylonitrile is a natural product found in Aspergillus terreus with data available.
CAS No. 19542-67-7
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name (E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile
Standard InChI InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
Standard InChI Key DOEWDSDBFRHVAP-KRXBUXKQSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Appearance Solid powder

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